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molecular formula C9H10O2 B074146 o-Tolyl acetate CAS No. 1333-46-6

o-Tolyl acetate

Cat. No. B074146
M. Wt: 150.17 g/mol
InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N
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Patent
US05750050

Procedure details

Ice (300 g) was added to o-cresol (21.6 g, 0.2 mol) dissolved in a solution of sodium hydroxide (12 g, 0.3 mol in water (100 ml). Acetic anhydride (30.6 g, 0.3 mol) was then added and the mixture was shaken for 1 min. The product was extracted into ether and then purified by reduced pressure distillation.
[Compound]
Name
Ice
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>[OH-].[Na+].O>[C:9]([O:7][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=1[CH3:8])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
DISTILLATION
Type
DISTILLATION
Details
purified by reduced pressure distillation

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
Smiles
C(C)(=O)OC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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